Isothipendyl-d6

Description

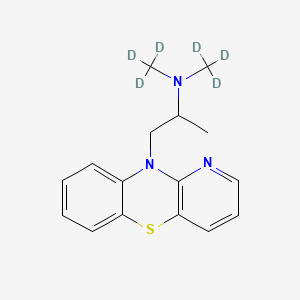

Structure

3D Structure

Properties

IUPAC Name |

1-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBSDFFQWMKBQ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial Suppliers of Isothipendyl-d6 for Research: A Technical Guide

For researchers, scientists, and drug development professionals requiring Isothipendyl-d6 for their studies, a variety of commercial suppliers offer this deuterated analog. Isothipendyl-d6 serves as an ideal internal standard for the quantification of Isothipendyl in biological matrices using mass spectrometry-based assays, owing to its similar chemical and physical properties to the unlabeled drug. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a representative experimental protocol for its use.

Commercial Availability of Isothipendyl-d6

A summary of commercial suppliers for Isothipendyl-d6 is presented below, with key quantitative data to aid in the selection of a suitable product for research needs.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedChemExpress (MCE) | HY-116780S | 1330265-10-5 | C₁₆H₁₃D₆N₃S | 291.44 | Not specified | 1 mg, 5 mg |

| Pharmaffiliates | PA STI 054380 | 1330265-10-5 | C₁₆H₁₃D₆N₃S | 291.44 | Not specified | Inquire for details |

| CP Lab Safety | ALA-I336430-1mg | 482-15-5 (for unlabeled) | C₁₆H₁₃D₆N₃S | 291.44 | Not specified | 1 mg |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-I902752-25MG | Not specified | Not specified | Not specified | Not specified | 25 mg |

Note: Purity and available quantities may vary and should be confirmed with the supplier at the time of inquiry or purchase.

The Role of Isothipendyl-d6 in Research

Isothipendyl is a first-generation antihistamine with anticholinergic properties. In drug development and clinical research, accurate quantification of drug concentrations in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. Deuterated standards, such as Isothipendyl-d6, are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. The six deuterium atoms on the dimethylamino group provide a distinct mass shift from the unlabeled Isothipendyl, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Isothipendyl in Plasma using Isothipendyl-d6 as an Internal Standard

The following is a representative protocol for the analysis of Isothipendyl in a plasma matrix. This protocol is intended as a guide and should be optimized for specific laboratory conditions and instrumentation.

Preparation of Stock and Working Solutions

-

Isothipendyl Stock Solution (1 mg/mL): Accurately weigh and dissolve Isothipendyl in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Isothipendyl-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve Isothipendyl-d6 in the same solvent to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions of Isothipendyl by serial dilution of the stock solution to create calibration standards. A typical concentration range for the calibration curve might be 1-1000 ng/mL. Prepare a working solution of Isothipendyl-d6 (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation (Protein Precipitation)

-

Sample Collection: Collect plasma samples according to standard procedures.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the Isothipendyl-d6 working solution to each tube.

-

Protein Precipitation: Add three volumes of cold acetonitrile (300 µL) to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Column: A C18 reverse-phase column is a common choice for this type of analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for Isothipendyl and Isothipendyl-d6.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Isothipendyl and Isothipendyl-d6. The exact m/z values will need to be determined by direct infusion of the standards into the mass spectrometer.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Isothipendyl to Isothipendyl-d6 against the concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of Isothipendyl in the unknown samples.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in procuring and utilizing Isothipendyl-d6 for research.

An In-Depth Technical Guide to Isothipendyl-d6

This technical guide provides a comprehensive overview of Isothipendyl-d6, a deuterated analogue of the first-generation antihistamine Isothipendyl. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, safety information, mechanism of action, and relevant experimental protocols. Given that Isothipendyl-d6 is primarily used as an analytical standard, much of the safety and biological data is extrapolated from its non-deuterated counterpart, Isothipendyl.

Compound Identification and Properties

Isothipendyl-d6 is a stable, isotopically labeled form of Isothipendyl, where six hydrogen atoms have been replaced with deuterium. This labeling makes it a valuable tool in mass spectrometry-based applications for the quantification of Isothipendyl in biological matrices.

Table 1: Physicochemical Properties of Isothipendyl-d6 and Isothipendyl

| Property | Isothipendyl-d6 | Isothipendyl |

| Chemical Name | N,N,-(Dimethyl-d6)-α-methyl-10H-pyrido[3,2-b][1][2]benzothiazine-10-ethanamine | N,N,α-trimethyl-10H-pyrido[3,2-b][1][2]benzothiazine-10-ethanamine |

| CAS Number | 1330265-10-5[3] | 482-15-5 |

| Molecular Formula | C₁₆H₁₃D₆N₃S[3] | C₁₆H₁₉N₃S[2] |

| Molecular Weight | 291.44 g/mol [1][3] | 285.4 g/mol [2] |

| Appearance | Solid | Solid[2] |

| Melting Point | Data not available | 213-216 °C (as hydrochloride salt)[2][4] |

| Boiling Point | Data not available | 421.3°C at 760 mmHg (as hydrochloride salt)[5] |

| Solubility | Soluble in DMSO | Soluble in DMSO[6] |

Safety and Handling

The safety profile of Isothipendyl-d6 is considered to be analogous to that of Isothipendyl. The following data is derived from Safety Data Sheets for Isothipendyl and its hydrochloride salt.

Table 2: Toxicological Data for Isothipendyl (Hydrochloride)

| Toxicity Metric | Value | Species |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | N/A |

| Subcutaneous LD50 | 86 mg/kg | Mouse[5] |

| Subcutaneous LD50 | 206 mg/kg | Rat[5] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a cool, dry place away from incompatible materials.

Mechanism of Action

Isothipendyl is a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[4] By competitively blocking this receptor, it inhibits the actions of histamine, a key mediator in allergic responses. This antagonism alleviates symptoms such as itching, vasodilation, and increased capillary permeability. Additionally, as a first-generation antihistamine, Isothipendyl can cross the blood-brain barrier, leading to sedative effects. It also exhibits anticholinergic properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Isothipendyl-d6.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Isothipendyl-d6 for the human histamine H1 receptor.

Materials:

-

Cell membranes expressing human histamine H1 receptors

-

[³H]pyrilamine (radioligand)

-

Isothipendyl-d6

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Preparation:

-

Thaw the cell membrane preparation on ice.

-

Prepare serial dilutions of Isothipendyl-d6 in assay buffer.

-

Prepare a solution of [³H]pyrilamine in assay buffer at a concentration near its Kd.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Assay buffer

-

Isothipendyl-d6 dilution or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding)

-

[³H]pyrilamine solution

-

Cell membrane preparation

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of Isothipendyl-d6 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Assessment of Anticholinergic Activity

This protocol utilizes an isolated guinea pig ileum preparation to assess the anticholinergic effects of Isothipendyl-d6.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution

-

Acetylcholine (agonist)

-

Isothipendyl-d6

-

Organ bath with an isometric force transducer

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum segment and suspend it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 30 minutes under a resting tension.

-

-

Control Response:

-

Establish a cumulative concentration-response curve for acetylcholine to determine the baseline contractile response.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of Isothipendyl-d6 for a set period (e.g., 20-30 minutes).

-

-

Test Response:

-

Re-establish the acetylcholine concentration-response curve in the presence of Isothipendyl-d6.

-

-

Data Analysis:

-

Compare the concentration-response curves of acetylcholine in the absence and presence of Isothipendyl-d6. A rightward shift in the curve indicates competitive antagonism.

-

Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.

-

In Vivo Assessment of Sedative Effects

This protocol uses the locomotor activity test in mice to evaluate the sedative properties of Isothipendyl-d6.

Materials:

-

Mice

-

Isothipendyl-d6

-

Vehicle (e.g., saline)

-

Locomotor activity chambers equipped with infrared beams

Procedure:

-

Animal Acclimatization:

-

Acclimatize the mice to the testing room for at least 60 minutes before the experiment.

-

-

Dosing:

-

Administer Isothipendyl-d6 or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

-

-

Testing:

-

At a predetermined time after dosing, place each mouse individually into a locomotor activity chamber.

-

Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Compare the mean locomotor activity of the Isothipendyl-d6-treated groups to the vehicle-treated control group.

-

A statistically significant decrease in locomotor activity in the treated groups is indicative of a sedative effect.

-

Conclusion

Isothipendyl-d6 serves as an essential internal standard for the accurate quantification of Isothipendyl in research and clinical settings. Its biological and toxicological properties are expected to be closely aligned with those of its non-deuterated parent compound. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its pharmacodynamic and pharmacokinetic characteristics. This information is crucial for its proper application in drug development and scientific research.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Phototoxic and photoprotective effects of topical isothipendyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Isothipendyl in Human Plasma Using Isothipendyl-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isothipendyl in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Isothipendyl-d6, is employed. The use of a deuterated internal standard is critical in quantitative bioanalysis as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3] This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation is streamlined using a simple protein precipitation protocol, allowing for high-throughput analysis.

Introduction

Isothipendyl is a first-generation antihistamine and anticholinergic used for the treatment of allergic conditions. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and bioequivalence studies.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Isothipendyl-d6, is the preferred approach in quantitative LC-MS/MS.[3] SIL-ISs have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and ionization, which corrects for potential analytical variability.[7] This application note provides a comprehensive protocol for the extraction and quantification of Isothipendyl in human plasma using Isothipendyl-d6 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Isothipendyl (Reference Standard)

-

Isothipendyl-d6 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K2EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isothipendyl and Isothipendyl-d6 in methanol.

-

Working Standard Solutions: Serially dilute the Isothipendyl stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Isothipendyl-d6 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Isothipendyl-d6 in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system was used for the analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Column (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions |

| Total Run Time | 4.0 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Isothipendyl | 286.1 | 86.1 | 150 | 25 |

| Isothipendyl-d6 | 292.1 | 92.1 | 150 | 25 |

Table 2: Calibration Curve Performance

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 0.98 | 98.0 | 4.5 |

| 2 | 2.05 | 102.5 | 3.8 |

| 5 | 5.10 | 102.0 | 2.5 |

| 10 | 9.95 | 99.5 | 2.1 |

| 50 | 50.8 | 101.6 | 1.5 |

| 100 | 101.2 | 101.2 | 1.8 |

| 200 | 198.6 | 99.3 | 2.3 |

| 500 | 495.5 | 99.1 | 2.9 |

Linear Range: 1-500 ng/mL, Correlation Coefficient (r²): >0.998

Table 3: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ QC | 1 | 1.03 | 103.0 | 5.2 | 6.8 |

| Low QC | 3 | 2.95 | 98.3 | 4.1 | 5.5 |

| Mid QC | 80 | 81.2 | 101.5 | 2.8 | 3.9 |

| High QC | 400 | 396.8 | 99.2 | 2.1 | 3.2 |

Visualizations

Caption: Experimental workflow from sample preparation to final quantification.

Caption: Role of Isothipendyl-d6 in compensating for analytical variability.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of Isothipendyl in human plasma. The use of Isothipendyl-d6 as an internal standard ensures the accuracy and precision of the results by correcting for procedural and matrix-associated variations.[1][3] The simple protein precipitation sample preparation protocol is efficient and effective. This validated method is well-suited for application in clinical and pharmaceutical research, particularly for pharmacokinetic assessments.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Isothipendyl-d6 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation antihistamine belonging to the phenothiazine class of drugs, utilized for its sedative and anticholinergic properties. Isothipendyl-d6, a deuterated internal standard, is crucial for the accurate quantification of Isothipendyl in biological matrices during pharmacokinetic, toxicokinetic, and other drug development studies. The choice of sample preparation technique is critical for achieving reliable and reproducible results by effectively removing interfering substances from complex biological samples such as plasma, serum, and urine.

This document provides detailed application notes and protocols for the extraction of Isothipendyl-d6 from biological matrices using two common and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to be adaptable for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Isothipendyl

Understanding the physicochemical properties of Isothipendyl is essential for developing effective extraction methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃S | PubChem[1] |

| Molecular Weight | 285.4 g/mol | PubChem[1] |

| pKa (Strongest Basic) | 8.91 | DrugBank Online[2] |

| logP | 3.45 - 3.66 | DrugBank Online[2] |

| Water Solubility | 0.14 mg/mL | DrugBank Online[2] |

Isothipendyl is a basic and lipophilic compound, which dictates the choice of solvents and pH adjustments in the following protocols.

Sample Preparation Protocols

Solid-Phase Extraction (SPE) Protocol for Isothipendyl-d6 in Human Plasma

Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices.[3] For basic compounds like Isothipendyl, a mixed-mode cation exchange sorbent is often the optimal choice.[4]

Materials:

-

Mixed-mode Cation Exchange SPE Cartridges (e.g., Strata-X-C, Oasis MCX)

-

Human Plasma containing Isothipendyl-d6

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized Water

-

Formic Acid

-

Ammonium Hydroxide

-

Centrifuge

-

SPE Vacuum Manifold

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

-

To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step helps to release the drug from plasma proteins.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove lipophilic interferences. Dry the cartridge under high vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the Isothipendyl-d6 from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for analysis.

-

Experimental Workflow for SPE:

SPE Workflow for Isothipendyl-d6

Liquid-Liquid Extraction (LLE) Protocol for Isothipendyl-d6 in Human Urine

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids.[5] Given Isothipendyl's basicity and lipophilicity, an alkaline extraction with a non-polar organic solvent is appropriate.

Materials:

-

Human Urine containing Isothipendyl-d6

-

n-Heptane (HPLC grade)

-

Isoamyl Alcohol (HPLC grade)

-

Sodium Hydroxide (1 M)

-

Hydrochloric Acid (0.1 M)

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment:

-

To 1 mL of urine in a 15 mL centrifuge tube, add 100 µL of 1 M Sodium Hydroxide to adjust the pH to >10. This ensures Isothipendyl-d6 is in its neutral, free base form.

-

Vortex for 10 seconds.

-

-

Extraction:

-

Add 5 mL of an extraction solvent mixture of n-Heptane:Isoamyl Alcohol (98:2, v/v). The small amount of isoamyl alcohol helps to prevent emulsions.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Separation and Back-Extraction (Optional Cleanup):

-

Carefully transfer the upper organic layer to a new clean centrifuge tube.

-

For further cleanup, add 2 mL of 0.1 M Hydrochloric Acid to the organic extract.

-

Vortex for 2 minutes. Isothipendyl-d6 will be protonated and move into the acidic aqueous phase, leaving many neutral and acidic interferences in the organic phase.

-

Centrifuge at 3000 x g for 10 minutes.

-

Discard the upper organic layer.

-

Make the aqueous layer alkaline by adding 200 µL of 1 M Sodium Hydroxide.

-

Add 5 mL of the n-Heptane:Isoamyl Alcohol (98:2, v/v) and repeat the extraction step.

-

Transfer the organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Vortex for 20 seconds and transfer to an autosampler vial.

-

Experimental Workflow for LLE:

LLE Workflow for Isothipendyl-d6

Quantitative Data Summary

The following tables present representative quantitative data for the described sample preparation methods. These values are typical for bioanalytical methods and should be validated in your laboratory.

Table 1: SPE Method Performance (Representative Data)

| Parameter | Result |

| Recovery | |

| Low QC (1 ng/mL) | 92.5% |

| Mid QC (50 ng/mL) | 95.1% |

| High QC (200 ng/mL) | 94.3% |

| Matrix Effect | |

| Low QC | 1.03 |

| High QC | 1.01 |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 2: LLE Method Performance (Representative Data)

| Parameter | Result |

| Recovery | |

| Low QC (5 ng/mL) | 85.7% |

| Mid QC (100 ng/mL) | 88.2% |

| High QC (400 ng/mL) | 87.5% |

| Matrix Effect | |

| Low QC | 0.98 |

| High QC | 1.04 |

| Intra-day Precision (%CV) | < 8% |

| Inter-day Precision (%CV) | < 10% |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |

Conclusion

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for Isothipendyl-d6 analysis will depend on the specific requirements of the study, such as the desired level of cleanliness, sensitivity, and sample throughput. SPE generally offers higher recovery and cleaner extracts, making it well-suited for methods requiring low limits of quantification.[6] LLE is a cost-effective and straightforward technique, though it may be more labor-intensive and susceptible to emulsion formation. Both protocols provided here offer robust starting points for method development and validation for the analysis of Isothipendyl-d6 in biological matrices. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results for your specific application.

References

- 1. Isothipendyl | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of Isothipendyl-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Isothipendyl-d6, a deuterated isotopologue of the antihistamine Isothipendyl. Understanding the fragmentation of Isothipendyl-d6 is crucial for its use as an internal standard in quantitative bioanalytical assays. This application note outlines the predicted fragmentation pathways, presents quantitative data for expected mass-to-charge ratios (m/z), and provides exemplary experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Isothipendyl is a first-generation antihistamine of the azaphenothiazine class, known for its competitive antagonism of histamine H1 receptors. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are essential for accurate quantification of the target analyte by mass spectrometry. Isothipendyl-d6, with six deuterium atoms on the N,N-dimethylamino group, serves as an ideal internal standard for Isothipendyl. Its chemical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in a mass spectrometer. This note details the anticipated fragmentation behavior of Isothipendyl-d6 under common mass spectrometric conditions.

Chemical Information:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Isothipendyl | C₁₆H₁₉N₃S | 285.41 |

| Isothipendyl-d6 | C₁₆H₁₃D₆N₃S | 291.44[1] |

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Isothipendyl-d6 is predicted based on the known fragmentation of Isothipendyl and other phenothiazine derivatives. The primary sites of fragmentation are the side chain attached to the nitrogen of the pyrido[3,2-b][1][2]benzothiazine ring system. The presence of six deuterium atoms on the terminal dimethylamino group will result in a mass shift of +6 Da for any fragment ion containing this moiety.

The most characteristic fragmentation pathway involves the cleavage of the C-C bond between the propyl side chain and the dimethylamino group, as well as cleavage at the benzylic position.

Table 1: Predicted m/z Values of Major Fragment Ions for Isothipendyl-d6 and Isothipendyl.

| Fragment Ion Description | Isothipendyl (m/z) | Isothipendyl-d6 (m/z) | Notes |

| Molecular Ion [M]⁺• | 285 | 291 | The intact molecule with one electron removed. |

| Loss of •CH(CH₃)N(CD₃)₂ | 200 | 200 | Cleavage of the entire side chain from the ring nitrogen. No mass shift as the deuterated group is lost. |

| [CH₂=N(CH₃)₂]⁺ | 72 | 78 | α-cleavage, formation of the iminium ion. The +6 Da shift is a key diagnostic feature. |

| [CH₂CH(CH₃)N(CH₃)₂]⁺ | 86 | 92 | Cleavage at the benzylic position. This fragment also contains the deuterated group. |

| [M - N(CD₃)₂]⁺ | 241 | 241 | Loss of the dimethylamino group. No mass shift is observed for this fragment. |

Experimental Protocols

The following are generalized protocols for the analysis of Isothipendyl-d6. Method optimization and validation are required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with electron ionization (EI) is a common technique for the analysis of phenothiazine derivatives.

Sample Preparation:

-

Liquid-Liquid Extraction: To 1 mL of plasma or urine, add an appropriate volume of an internal standard working solution. Add 1 mL of 1 M sodium hydroxide and 5 mL of n-hexane/isoamyl alcohol (99:1, v/v).

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Isothipendyl-d6 (e.g., m/z 291, 200, 92, 78) and Isothipendyl (e.g., m/z 285, 200, 86, 72).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity for the analysis of drugs in biological matrices.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Isothipendyl-d6).

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Isothipendyl: Q1 m/z 286 → Q3 m/z 86, 72

-

Isothipendyl-d6: Q1 m/z 292 → Q3 m/z 92, 78

-

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of Isothipendyl-d6 under electron ionization.

Caption: Proposed electron ionization fragmentation pathway of Isothipendyl-d6.

Conclusion

The predictable and distinct fragmentation pattern of Isothipendyl-d6 makes it an excellent internal standard for the quantitative analysis of Isothipendyl. The key diagnostic fragment ions at m/z 78 and 92, showing a +6 Da shift from the corresponding fragments of the unlabeled compound, provide high specificity. The provided experimental protocols offer a starting point for the development of robust and reliable analytical methods for Isothipendyl in various matrices.

References

- 1. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

Application Note: Structural Confirmation of Isothipendyl-d6 by Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural confirmation of Isothipendyl-d6 using Nuclear Magnetic Resonance (NMR) spectroscopy. Isothipendyl, an azaphenothiazine derivative, is an H1 antagonist. The use of its deuterated analog, Isothipendyl-d6, is common in pharmacokinetic and metabolic studies to allow for differentiation from the non-deuterated form, typically by mass spectrometry. NMR spectroscopy serves as a definitive method to confirm the exact location and extent of deuterium incorporation. This application note outlines the principles and experimental procedures for utilizing ¹H, ¹³C, and ²H NMR to verify the structure of Isothipendyl-d6, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.

Introduction

Isothipendyl is a first-generation antihistamine used to treat itching and allergic reactions.[1] Stable isotope-labeled internal standards, such as Isothipendyl-d6, are crucial for quantitative bioanalysis. The structural integrity and the precise location of the deuterium labels must be unequivocally confirmed to ensure the reliability of such studies.

NMR spectroscopy is a powerful analytical technique for elucidating molecular structures.[2] For deuterated compounds, a combination of NMR techniques is particularly informative:

-

¹H NMR: The replacement of protons with deuterium atoms leads to the disappearance of the corresponding signals in the proton NMR spectrum.[3][4]

-

¹³C NMR: The carbon atom attached to deuterium exhibits a characteristic multiplet (due to C-D coupling) and a slight upfield shift (isotope effect).

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and its chemical environment.[5]

This application note details the protocols for these NMR experiments and the expected spectral data for the structural confirmation of Isothipendyl-d6.

Structural Confirmation Logic

The confirmation of the Isothipendyl-d6 structure relies on a comparative analysis of its NMR spectra with those of its non-deuterated counterpart. The logical workflow involves identifying the specific spectral changes caused by the deuterium labeling.

Caption: Logical workflow for the structural confirmation of Isothipendyl-d6 using NMR.

Predicted NMR Data for Isothipendyl

The following tables summarize the predicted chemical shifts for non-deuterated Isothipendyl. These values are estimated based on the known chemical structure and general NMR principles for phenothiazine derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Data for Isothipendyl

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | m |

| N-CH₂ | 3.9 - 4.1 | m |

| CH | 2.8 - 3.0 | m |

| N(CH₃)₂ | ~2.2 | s |

| C-CH₃ | ~1.1 | d |

Table 2: Predicted ¹³C NMR Data for Isothipendyl

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 115 - 150 |

| N-CH₂ | ~45 |

| CH | ~58 |

| N(CH₃)₂ | ~45 |

| C-CH₃ | ~18 |

Expected NMR Data for Isothipendyl-d6

Deuteration at the N-methyl groups will lead to specific and predictable changes in the NMR spectra.

Table 3: Expected Changes in ¹H and ¹³C NMR Spectra for Isothipendyl-d6

| Nucleus | Change in Spectrum | Rationale |

| ¹H | Disappearance of the singlet at ~2.2 ppm. | Protons in N(CH₃)₂ are replaced by deuterium. |

| ¹³C | The signal for N(CD₃)₂ at ~45 ppm will appear as a multiplet (septet) due to ¹J(C,D) coupling and will be shifted slightly upfield. | Carbon is now bonded to deuterium, which has a spin of 1. |

Table 4: Expected ²H NMR Data for Isothipendyl-d6

| Deuterons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N(CD₃)₂ | ~2.2 | s |

Experimental Protocols

Sample Preparation

-

Weigh 5-10 mg of Isothipendyl-d6 and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

If required for ¹H NMR, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

NMR Data Acquisition Workflow

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy Protocol

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy Protocol

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

²H NMR Spectroscopy Protocol

-

Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Pulse Program: Standard single-pulse experiment, ensuring the transmitter offset is centered on the expected deuterium resonance frequency.

-

Temperature: 298 K.

-

Spectral Width: A range appropriate for deuterium, e.g., -5 to 15 ppm.

-

Number of Scans: 64-256.

-

Relaxation Delay (d1): 1 second.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. The chemical shifts should align with the corresponding proton resonances.

Data Interpretation and Conclusion

The structural confirmation of Isothipendyl-d6 is achieved by observing the following key spectral features:

-

In the ¹H NMR spectrum: The complete absence of the singlet peak corresponding to the two N-methyl groups. The integration of the remaining proton signals should be consistent with the rest of the molecule.

-

In the ¹³C NMR spectrum: The appearance of a multiplet for the N-methyl carbons, confirming the presence of covalently bonded deuterium.

-

In the ²H NMR spectrum: The presence of a single resonance at the chemical shift corresponding to the N-methyl groups, directly observing the incorporated deuterium.

When all three of these conditions are met, the structure of Isothipendyl-d6, with deuterium labels on the dimethylamino groups, is unequivocally confirmed. This rigorous verification ensures the suitability of the labeled compound for its intended use in research and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 3. NMR-based characterization of phenothiazines as a RNA binding scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for the Quantification of Isothipendyl in Human Plasma Using a Deuterated Internal Standard

Introduction

Isothipendyl, a first-generation antihistamine of the phenothiazine class, is utilized for its H1 receptor antagonist properties in the treatment of allergic conditions.[1] Accurate quantification of Isothipendyl in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This application note details a robust, sensitive, and specific bioanalytical method developed and validated for the determination of Isothipendyl in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Isothipendyl-d6, to ensure high accuracy and precision, in accordance with regulatory guidelines.[2][3]

Experimental Workflow

The overall bioanalytical workflow is depicted in the following diagram, from sample preparation to data acquisition and analysis.

Caption: Bioanalytical workflow for Isothipendyl quantification.

Detailed Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

-

Reagents and Materials:

-

Human plasma (K2-EDTA)

-

Isothipendyl and Isothipendyl-d6 stock solutions (1 mg/mL in methanol)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Isothipendyl-d6 working solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate, pH 3.5).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

-

2. LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized to ensure selectivity and sensitivity for Isothipendyl and its internal standard.

-

Instrumentation:

-

HPLC system (e.g., Shimadzu, Agilent)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Waters)

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) % B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Isothipendyl 286.1 86.1 | Isothipendyl-d6 | 292.1 | 92.1 |

-

Key Parameters: Optimized for the specific instrument, including declustering potential, collision energy, and cell exit potential.

-

Method Validation Summary

The developed method was fully validated according to the US FDA guidelines for bioanalytical method validation.[2][6] The results are summarized in the tables below.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Isothipendyl | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 0.1 | 98.5 | 8.2 | 99.1 | 9.5 |

| Low | 0.3 | 101.2 | 6.5 | 100.5 | 7.8 |

| Medium | 10 | 99.8 | 4.1 | 101.0 | 5.3 |

| High | 80 | 102.1 | 3.5 | 101.8 | 4.2 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 92.1 | 98.5 |

| High | 80 | 94.5 | 101.2 |

Table 4: Stability

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temperature) | 8 hours | 97.8 |

| Freeze-thaw (3 cycles, -80°C to Room Temperature) | 3 cycles | 96.5 |

| Long-term (-80°C) | 90 days | 98.2 |

Signaling Pathway (Metabolism)

Isothipendyl undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The following diagram illustrates a simplified metabolic pathway.

Caption: Simplified metabolic pathway of Isothipendyl.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of Isothipendyl in human plasma. The use of a deuterated internal standard, Isothipendyl-d6, ensures high accuracy and precision, compensating for variability during sample preparation and analysis. The method has been successfully validated according to regulatory standards and is suitable for supporting pharmacokinetic and clinical studies of Isothipendyl.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 3. fda.gov [fda.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Notes and Protocols for Isothipendyl-d6 in Forensic Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation antihistamine of the phenothiazine class, possessing sedative and anticholinergic properties. In forensic toxicology, the accurate quantification of Isothipendyl in biological matrices is crucial for determining its role in impairment, overdose, or other medico-legal investigations. Isothipendyl-d6, a stable isotope-labeled analog of Isothipendyl, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations in sample preparation and instrumental analysis. This document provides detailed application notes and protocols for the use of Isothipendyl-d6 in the forensic toxicological analysis of Isothipendyl.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Isothipendyl-d6) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation as the native analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, even with incomplete sample recovery or matrix effects.

Experimental Protocols

Two common analytical techniques for the quantification of Isothipendyl in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for sample preparation and analysis using both methods, incorporating Isothipendyl-d6 as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

Solid-phase extraction is a robust and widely used technique for the cleanup and concentration of analytes from complex biological matrices. A mixed-mode cation exchange and reversed-phase sorbent is often effective for the extraction of basic drugs like Isothipendyl.[1][2]

Materials:

-

Whole blood or urine samples

-

Isothipendyl-d6 internal standard solution (e.g., 1 µg/mL in methanol)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Deionized water

-

Methanol

-

Acetonitrile

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Mixed-mode SPE cartridges (e.g., C8/cation exchange)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: To 1 mL of blood or urine in a centrifuge tube, add 10 µL of the 1 µg/mL Isothipendyl-d6 internal standard solution and vortex. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again. For blood samples, sonicate for 15 minutes to lyse the cells, then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile. For urine samples, an additional wash with 1 mL of 20% acetonitrile in water may be beneficial for removing interferences.[1] Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent for the analytical instrument (e.g., ethyl acetate for GC-MS, or mobile phase for LC-MS/MS).

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable technique for the analysis of thermally stable and volatile compounds like Isothipendyl.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for Isothipendyl and one for Isothipendyl-d6.

| Compound | Suggested Quantifier Ion (m/z) | Suggested Qualifier Ion(s) (m/z) |

| Isothipendyl | 72 | 58, 212 |

| Isothipendyl-d6 | 78 | 64, 218 |

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly suitable for the analysis of less volatile or thermally labile compounds.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, hold for 0.5 minutes, ramp to 5% A over 4 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Ion Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isothipendyl (Quant) | 286.1 | 72.1 | 20 |

| Isothipendyl (Qual) | 286.1 | 199.1 | 15 |

| Isothipendyl-d6 | 292.1 | 78.1 | 20 |

Quantitative Data Summary

The following table presents typical validation parameters that can be expected for a validated method for the quantification of Isothipendyl using Isothipendyl-d6 as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | GC-MS | LC-MS/MS |

| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

| Extraction Recovery | > 85% | > 85% |

Visualizations

Isothipendyl Signaling Pathway

Isothipendyl primarily acts as an antagonist at the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.

Isothipendyl Metabolism

Isothipendyl undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include N-demethylation, S-oxidation, and aromatic hydroxylation, followed by conjugation (e.g., glucuronidation).

Experimental Workflow for Forensic Analysis

The overall workflow for the analysis of Isothipendyl in forensic samples using Isothipendyl-d6 involves sample collection, preparation, instrumental analysis, and data processing.

References

Application Note: Protocol for Spiking Biological Matrices with Isothipendyl-d6 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate addition of Isothipendyl-d6, a deuterated internal standard (IS), to biological matrices such as plasma, serum, and urine. This procedure is a critical step in quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure precision and accuracy in drug quantification.

Introduction

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting variability during sample preparation and analysis.[1][2] Deuterated standards like Isothipendyl-d6 are ideal because they share near-identical physicochemical properties with the analyte (Isothipendyl), ensuring similar behavior during extraction and co-elution during chromatographic separation.[1][3] The use of an IS compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to reliable and reproducible quantification.[3] This protocol outlines the standardized procedure for preparing and spiking Isothipendyl-d6 into biological samples for bioanalytical method development and validation.[4][5]

Materials and Reagents

-

Isothipendyl-d6 (certified reference material)

-

Isothipendyl (certified reference material for calibration standards)

-

Blank biological matrix (e.g., human plasma, rat serum, human urine) free of any interfering substances.

-

HPLC or LC-MS grade Methanol

-

HPLC or LC-MS grade Acetonitrile

-

Reagent grade water

-

Calibrated analytical balance

-

Calibrated micropipettes (P10, P100, P1000) and sterile, disposable tips

-

Class A volumetric flasks

-

Vortex mixer

-

Microcentrifuge tubes or appropriate sample vials

Experimental Protocols

This section details the preparation of standard solutions and the procedure for spiking biological samples. All solution preparations should be performed in a chemical fume hood.

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental to the entire quantitative assay.

-

Isothipendyl-d6 (Internal Standard) Stock Solution (IS-S1):

-

Allow the vial containing Isothipendyl-d6 to equilibrate to room temperature before opening.

-

Accurately weigh approximately 1.0 mg of Isothipendyl-d6 and transfer it to a 1.0 mL Class A volumetric flask.

-

Dissolve the compound in methanol and bring the volume to the mark. Cap and vortex thoroughly to ensure complete dissolution. This creates a 1.0 mg/mL stock solution.

-

Transfer the solution to a labeled, amber glass vial and store at -20°C or as recommended by the supplier.

-

-

Isothipendyl (Analyte) Stock Solution (A-S1):

-

Follow the same procedure as above to prepare a 1.0 mg/mL stock solution of the non-deuterated Isothipendyl analyte.

-

Preparation of Working Solutions

Working solutions are diluted from the stock solutions to concentrations suitable for spiking.

-

Isothipendyl-d6 Working Solution (IS-WS):

-

Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock (IS-S1).

-

From the intermediate stock, prepare a final working solution at a concentration that will result in a robust signal when a small volume is added to the sample. The final concentration should be consistent across all samples, calibrators, and QCs.[6] A common practice is to spike 10-20 µL of the IS working solution into the sample.[7]

-

-

Isothipendyl Working Solutions for Calibration and QC:

-

Prepare a series of working solutions by serially diluting the Analyte Stock Solution (A-S1) with a 50:50 mixture of methanol and water. These solutions will be used to create the calibration curve and quality control samples.

-

Spiking Protocol

The internal standard must be added to all samples (calibrators, QCs, and unknowns) early in the sample preparation process to account for variability in all subsequent steps.[6][8]

-

Aliquot the Biological Matrix: Pipette a precise volume (e.g., 100 µL) of the biological matrix (blank matrix for CC/QC, or study sample) into a labeled microcentrifuge tube.

-

Spike with Internal Standard: Add a small, fixed volume (e.g., 10 µL) of the Isothipendyl-d6 Working Solution (IS-WS) to each tube.

-

Vortex: Gently vortex each sample for 5-10 seconds to ensure homogeneity.

-

Proceed to Sample Preparation: Immediately follow with the chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). For example, for protein precipitation, add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

CC and QC samples are prepared by spiking known amounts of the analyte into blank biological matrix.[9][10]

-

Aliquot Blank Matrix: Dispense the required volume of blank matrix into a series of labeled tubes.

-

Spike with Analyte: Add a small volume of the appropriate Isothipendyl working solution to each tube to achieve the desired concentrations for the calibration curve and QC levels. Do not add analyte to the "Blank" or "Zero" samples.

-

Spike with Internal Standard: Add the fixed volume of the Isothipendyl-d6 Working Solution (IS-WS) to all tubes except the "Blank" sample.

-

Vortex: Gently vortex all tubes.

-

Process: Process the CC and QC samples alongside the unknown study samples using the exact same procedure.

Data Presentation

The following tables provide example concentrations for the preparation of stock, working, calibration, and quality control samples.

Table 1: Preparation of Isothipendyl-d6 Internal Standard Solutions

| Solution ID | Description | Stock Concentration (µg/mL) | Dilution Volume | Final Volume | Final Concentration (ng/mL) | Solvent |

| IS-S1 | Primary Stock | 1,000 | N/A | 1.0 mL | 1,000,000 | Methanol |

| IS-S2 | Intermediate Stock | 1,000 | 10 µL | 1.0 mL | 10,000 | 50:50 MeOH:H₂O |

| IS-WS | Working Solution | 10 | 100 µL | 1.0 mL | 1,000 | 50:50 MeOH:H₂O |

Table 2: Example Preparation of Calibration Curve (CC) and Quality Control (QC) Samples (Assuming a 100 µL matrix volume and a 10 µL spike of the working solutions)

| Sample ID | Description | Analyte Conc. in Matrix (ng/mL) | QC Level |

| Blank | Matrix Only | 0 | N/A |

| Zero | Matrix + IS | 0 | N/A |

| CC-1 | Calibration Standard 1 | 1 | LLOQ |

| CC-2 | Calibration Standard 2 | 2.5 | - |

| CC-3 | Calibration Standard 3 | 10 | - |

| CC-4 | Calibration Standard 4 | 50 | - |

| CC-5 | Calibration Standard 5 | 100 | - |

| CC-6 | Calibration Standard 6 | 250 | - |

| CC-7 | Calibration Standard 7 | 500 | ULOQ |

| QC-L | Low Quality Control | 3 | LQC |

| QC-M | Medium Quality Control | 75 | MQC |

| QC-H | High Quality Control | 400 | HQC |

Visualized Workflows

General Bioanalytical Workflow

The diagram below illustrates the overall workflow from sample receipt to final data analysis, highlighting the critical step of internal standard addition.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. youtube.com [youtube.com]

- 7. Adding Internal Standards - Chromatography Forum [chromforum.org]

- 8. Calibration standard added prior to cleanup step - Chromatography Forum [chromforum.org]

- 9. karger.com [karger.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes and Protocols for the Quantitative Analysis of Isothipendyl using Isothipendyl-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation antihistamine with anticholinergic properties, utilized for its sedative and antiemetic effects. Accurate quantification of Isothipendyl in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Isothipendyl-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.

These application notes provide a detailed framework for the determination of Isothipendyl in biological matrices, offering protocols for sample preparation and outlining typical LC-MS/MS parameters.

Principle of the Method

The analytical method involves the extraction of Isothipendyl and the internal standard, Isothipendyl-d6, from a biological matrix. Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is then correlated with the concentration using a calibration curve.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[1][2] Two common and effective methods for small molecules like Isothipendyl are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

a) Protein Precipitation (PPT) Protocol for Plasma or Serum

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Add 10 µL of Isothipendyl-d6 working solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE) Protocol for Urine

LLE is a more selective technique that can provide a cleaner extract.

-

To a 15 mL polypropylene tube, add 500 µL of urine sample.

-

Add 10 µL of Isothipendyl-d6 working solution.

-

Add 50 µL of 1 M sodium hydroxide to basify the sample (adjust pH to > 9).

-

Add 3 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions for an LC-MS/MS method for Isothipendyl analysis. Optimization will be required for specific instrumentation and applications.

a) Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

b) Mass Spectrometry (MS) Conditions

Mass spectrometer parameters, including MRM transitions, collision energies (CE), and declustering potentials (DP), must be optimized for the specific instrument being used. The values provided in the table below are hypothetical and should be determined empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Isothipendyl | [To be determined] | [To be determined] | [To be optimized] | [To be optimized] |

| Isothipendyl-d6 | [To be determined] | [To be determined] | [To be optimized] | [To be optimized] |

Note: The precursor ion for Isothipendyl will be its protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. For Isothipendyl-d6, the precursor ion will be 6 mass units higher than that of Isothipendyl.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Isothipendyl | [e.g., 1 - 1000] | [e.g., ≥ 0.995] |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

| LLOQ | [e.g., 1] | [Value] | [Value] | [Value] |